6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde
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Overview
Description
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzodioxine, featuring a fluorine atom at the 6th position and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 105°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Reduction: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Fluoro-2,3-dihydro-1,4-benzodioxine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Similar structure but without the fluorine atom.
Uniqueness
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, while the aldehyde group allows for various chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C9H7FO3 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C9H7FO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2 |
InChI Key |
BXTXPWFYOAKYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)F |
Origin of Product |
United States |
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